1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(aminomethyl)benzaldehyde with an appropriate ketone under acidic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride can be compared with similar compounds such as:
1-[3-(Methoxyphenyl)ethan-1-one: Differing by the presence of a methoxy group instead of an amino group.
1-[3-(Dimethylamino)phenyl]ethanone: Featuring a dimethylamino group instead of an aminomethyl group.
1-[3-(Nitrophenyl)ethan-1-ol: Containing a nitro group and an alcohol group instead of an amino group.
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSFANXGSABRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149889-64-5 | |
Record name | 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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